5-fluoro-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

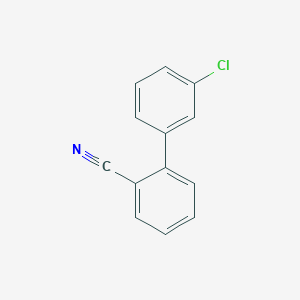

“5-fluoro-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C8H5FN2O2 . It is a solid substance and is also known as "5-fluoro-1H-indazole-3-carboxylic acid methyl ester" .

Synthesis Analysis

The synthesis of indazoles, including 5-fluoro-1H-indazole-3-carboxylic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “5-fluoro-1H-indazole-3-carboxylic acid” consists of a core indazole ring, with a fluorine atom attached at the 5-position and a carboxylic acid group attached at the 3-position .Chemical Reactions Analysis

The predominant metabolic pathway for “5-fluoro-1H-indazole-3-carboxylic acid” is ester hydrolysis . This process yields a wide variety of pentylindole-3-carboxylic acid metabolites .Physical And Chemical Properties Analysis

“5-fluoro-1H-indazole-3-carboxylic acid” is a solid substance . It has a molecular weight of 180.14 . The InChI code for this compound is 1S/C8H5FN2O2/c9-4-1-2-6-5 (3-4)7 (8 (12)13)11-10-6/h1-3H, (H,10,11) (H,12,13) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-fluoro-1H-indazole-3-carboxylic acid: is a key intermediate in the synthesis of various indazole derivatives with significant medicinal properties . These derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects. The fluorine atom on the indazole ring can enhance the biological activity due to its electronegativity and small size, which allows for better interaction with biological targets.

Agriculture

In the agricultural sector, indazole compounds, including those derived from 5-fluoro-1H-indazole-3-carboxylic acid, are explored for their potential as plant growth regulators and pesticides . The structural motif of indazole is known to interact with various biological pathways in plants, which can be harnessed to improve crop yield and resistance to pests.

Material Science

The compound’s role in material science is linked to its utility in organic synthesis, where it can be used to create novel polymers and materials with specific fluorescent or electrochemical properties . This is particularly relevant in the development of new types of sensors and electronic devices.

Environmental Science

Indazole derivatives are being studied for their environmental applications, particularly in the removal or degradation of pollutants. The reactivity of 5-fluoro-1H-indazole-3-carboxylic acid can be utilized to synthesize compounds that react with various environmental toxins, aiding in their breakdown .

Analytical Chemistry

This compound is used in the development of analytical methods for the detection of various substances. Its derivatives can serve as standards or reagents in chromatographic and spectroscopic techniques, enhancing the accuracy and sensitivity of analytical procedures .

Biochemistry

In biochemistry research, 5-fluoro-1H-indazole-3-carboxylic acid is valuable for studying enzyme inhibition and receptor-ligand interactions. It can be used to synthesize inhibitors or probes that help in understanding the function of biological molecules .

Pharmacology

The pharmacological applications of 5-fluoro-1H-indazole-3-carboxylic acid are vast, with its derivatives being potent candidates for drug development. They are investigated for their therapeutic potential in various diseases, including cancer, where they may act as kinase inhibitors or apoptosis inducers .

Chemical Engineering

In chemical engineering, this compound is important for process optimization in the synthesis of pharmaceuticals and agrochemicals. Its derivatives can be used to improve reaction conditions, increase yields, and reduce by-products in industrial-scale chemical reactions .

Wirkmechanismus

Target of Action

Indazole derivatives, which include 5-fluoro-1h-indazole-3-carboxylic acid, have been found to bind with high affinity to multiple receptors . These targets are often involved in a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Mode of Action

It’s known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that 5-fluoro-1H-indazole-3-carboxylic acid may interact with its targets to disrupt normal cell cycle progression, thereby exerting its biological effects.

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play key roles in inflammation and cancer progression, suggesting that 5-fluoro-1H-indazole-3-carboxylic acid may exert its effects through similar mechanisms.

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption, which could potentially enhance its bioavailability .

Result of Action

Based on the known activities of indazole derivatives, it is likely that this compound exerts anti-proliferative effects, potentially through the disruption of normal cell cycle progression .

Action Environment

It is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . These precautions suggest that the compound’s action and stability may be influenced by environmental conditions such as humidity, temperature, and exposure to light.

Safety and Hazards

Zukünftige Richtungen

The synthesis of indazoles, including “5-fluoro-1H-indazole-3-carboxylic acid”, continues to be a subject of research, with recent strategies focusing on transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles . These developments suggest that the field of indazole synthesis will continue to evolve, offering new possibilities for the creation of novel compounds with potential medicinal applications .

Eigenschaften

IUPAC Name |

5-fluoro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIMKNXBUKQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566735 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indazole-3-carboxylic acid | |

CAS RN |

1077-96-9 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)

![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)

![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)